[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
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Overview
Description
[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that features a unique bicyclic structure fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and furan-based compounds. Key steps may involve:
Cyclization reactions: to form the hexahydrofuro[3,2-b]furan core.
Nitration reactions: to introduce the nitrate group.
Hydrochloride formation: through acid-base reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Controlled temperature and pressure: conditions.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of nitrate to amine groups.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated products.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biochemical studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical development: Potential use in the development of new drugs due to its unique structure and reactivity.
Industry
Material science:
Mechanism of Action
The mechanism of action of [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrate group may play a role in modulating biological activity, while the piperidine ring can interact with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings.
Furan derivatives: Compounds with similar furan-based structures.
Uniqueness
[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is unique due to its fused bicyclic structure and the presence of both nitrate and hydrochloride groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
81786-33-6 |
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Molecular Formula |
C11H19ClN2O5 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C11H18N2O5.ClH/c14-13(15)18-9-7-17-10-8(6-16-11(9)10)12-4-2-1-3-5-12;/h8-11H,1-7H2;1H/t8-,9-,10+,11+;/m0./s1 |
InChI Key |
IUZAWYVGUAUKAY-PPEDPUOKSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-].Cl |
Canonical SMILES |
C1CCN(CC1)C2COC3C2OCC3O[N+](=O)[O-].Cl |
Origin of Product |
United States |
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